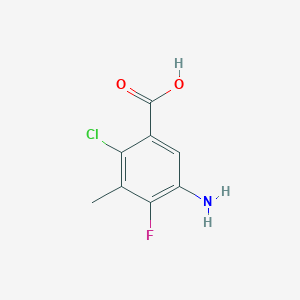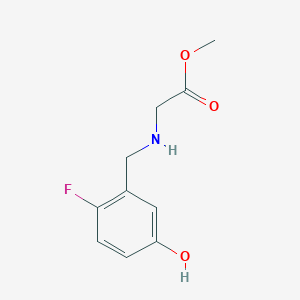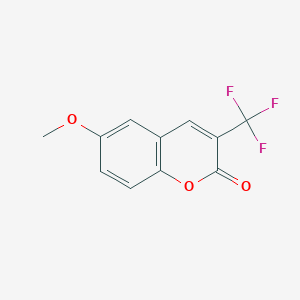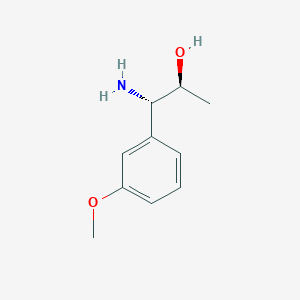
(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is a chiral compound with a unique structure that includes a cyclopropyl group, an ethylamino group, and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Introduction of the Ethylamino Group: The ethylamino group can be added via reductive amination, where an aldehyde or ketone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Phenylacetic Acid Moiety: This can be achieved through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid may involve large-scale cyclopropanation and reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or nitriles.
Reduction: Reduction of the compound can yield various amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the ethylamino group can participate in hydrogen bonding. The phenylacetic acid moiety may contribute to the overall stability and solubility of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid Derivatives: Compounds like phenylacetic acid and its derivatives share structural similarities but lack the cyclopropyl and ethylamino groups.
Cyclopropyl Amino Acids: These compounds have a cyclopropyl group and an amino acid structure but differ in the specific substituents attached to the cyclopropyl ring.
Uniqueness
®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is unique due to its combination of a cyclopropyl group, an ethylamino group, and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(2R)-2-[cyclopropyl(ethyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
AXFCHHYYQFKZQR-GFCCVEGCSA-N |
Isomerische SMILES |
CCN(C1CC1)[C@H](C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CCN(C1CC1)C(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)






![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)


